Cas no 827-61-2 (Aceclidine)

Aceclidine structure
Aceclidine structure
Produktname:Aceclidine
CAS-Nr.:827-61-2
MF:C9H15NO2
MW:169.220902681351
MDL:MFCD00468105
CID:40020
PubChem ID:1979

Aceclidine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Quinuclidin-3-yl acetate
    • (3R)-1-Azabicyclo[2.2.2]oct-3-yl acetate
    • 1-AZABICYCLO[2.2.2]OCTAN-3-OL, ACETATE
    • 1-azabicyclo[2.2.2]octan-3-yl acetate
    • 3-Acetoxyquinuclidine
    • aceclidine
    • Glaucostat
    • Aceclidinum
    • 3-Quinuclidinol acetate
    • 3-Quinuclidinol acetate (ester)
    • Aceclidine [USAN:INN]
    • Aceclidinum [INN-Latin]
    • 3-Quinuclidinol, acetate (ester)
    • Aceclidina [INN-Spanish]
    • AL 304
    • 1-Azabicyclo(2.2.2)octan-3-ol, acetate (ester)
    • 1-Azabicyclo(2.2.2)octan-3-ol, acetate
    • WRJPSSPFHGNBMG-UHFFFAOYSA-N
    • 1-Azabicyclo[2.2.2]octan-3-ol, acetate (ester)
    • NSC657843
    • acecl
    • 1-Azabicyclo[2.2.2]octan-3-ol, acetate (ester) (9CI)
    • 3-Quinuclidinol, acetate (6CI, 7CI)
    • 3-Quinuclidinol, acetate (ester) (8CI)
    • (±)-3-Acetoxyquinuclidine
    • 3-Hydroxyquinuclidine acetate
    • 3-Quinuclidinyl acetate
    • Aceclidin
    • dl-3-Quinuclidinol acetate
    • NSC 657843
    • NSC-657843
    • 3-Quinuclidinol, acetate
    • AB00053601_02
    • SPBio_001110
    • CS-B0278
    • SCHEMBL121393
    • 827-61-2
    • DB13262
    • ACECLIDINE [WHO-DD]
    • (RS) 3-acetoxy quinuclidine
    • KBio2_001818
    • DS-5025
    • IDI1_000180
    • (+) 3-acetoxy quinuclidine
    • Spectrum4_000421
    • AB00053601_03
    • UNII-0578K3ELIO
    • Aceclidine (USAN/INN)
    • NCGC00024733-02
    • A840430
    • Glaucostat (TN)
    • Q2362603
    • BRD-A32673558-001-01-7
    • NS00006968
    • 0578K3ELIO
    • Pharmakon1600-01501124
    • 1-Azabicyclo[2.2.2]oct-3-yl acetate #
    • DivK1c_000180
    • CAS-827-61-2
    • NSC758239
    • SY111901
    • CHEMBL20835
    • MFCD00468105
    • KBio2_006954
    • HMS3264B20
    • ACECLIDINE [INN]
    • acetic acid quinuclidin-3-yl ester
    • NCGC00024733-03
    • Spectrum_001338
    • D02750
    • ACECLIDINE [USAN]
    • (RS)-3-acetoxyquinuclidine
    • NCI60_020173
    • EINECS 212-574-1
    • Acetic acid 1-aza-bicyclo[2.2.2]oct-3-yl ester(aceclidine)
    • BRD-A32673558-003-02-1
    • NCGC00024733-04
    • BSPBio_002911
    • L023942
    • DTXSID2045658
    • ACECLIDINE [MART.]
    • NSC-758239
    • KBio3_002411
    • AKOS006281409
    • aceclidine,R(-)
    • Acetic acid 1-aza-bicyclo[2.2.2]oct-3-yl ester
    • KBioGR_000742
    • Aceclidina
    • Spectrum5_001301
    • EN300-3463436
    • NCI60_020184
    • DTXCID0025658
    • HY-32067
    • aceclidine,S(+)
    • KBioSS_001818
    • KBio2_004386
    • CCG-212926
    • Tox21_110921
    • Spectrum2_001235
    • BDBM50034625
    • Spectrum3_001446
    • NINDS_000180
    • BRD-A80567352-003-01-6
    • 3-quinuclidinol dl-form acetate (ester)
    • FT-0607358
    • acetic acid 1-azabicyclo[2.2.2]octan-3-yl ester
    • Quinuclidin-3-ylacetate
    • KBio1_000180
    • 3-QUINUCLIDINOL DL-FORM ACETATE (ESTER) [MI]
    • CHEBI:93847
    • 1-Azabicyclo[2.2.2]oct-3-yl acetate
    • DA-50124
    • BRD-A80567352-003-02-4
    • BRD-A32673558-001-02-5
    • BRD-A32673558-003-03-9
    • STL430459
    • Aceclidine
    • MDL: MFCD00468105
    • Inchi: 1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3
    • InChI-Schlüssel: WRJPSSPFHGNBMG-UHFFFAOYSA-N
    • Lächelt: O=C(C)OC1C2CCN(CC2)C1

Berechnete Eigenschaften

  • Genaue Masse: 169.11000
  • Monoisotopenmasse: 169.11
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 185
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 29.5
  • XLogP3: 0.7

Experimentelle Eigenschaften

  • Dichte: 1.0873 (rough estimate)
  • Siedepunkt: 221.5°C at 760 mmHg
  • Flammpunkt: 85ºC
  • Brechungsindex: 1.4780 (estimate)
  • PSA: 29.54000
  • LogP: 0.58160

Aceclidine Sicherheitsinformationen

  • Signalwort:Warning
  • Gefahrenhinweis: H302
  • Warnhinweis: P280-P305+P351+P338
  • Lagerzustand:Sealed in dry,Store in freezer, under -20°C

Aceclidine Zolldaten

  • HS-CODE:2933990090
  • Zolldaten:

    China Zollkodex:

    2933990090

    Übersicht:

    299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

    Zusammenfassung:

    299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

Aceclidine Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
ChemScence
CS-B0278-5g
Aceclidine
827-61-2 >98.0%
5g
$454.0 2022-04-26
Ambeed
A158629-1g
1-Azabicyclo[2.2.2]octan-3-yl acetate
827-61-2 98%
1g
$37.0 2025-02-21
abcr
AB443578-1 g
Quinuclidin-3-yl acetate, 95%; .
827-61-2 95%
1g
€240.60 2023-07-18
ChemScence
CS-B0278-100mg
Aceclidine
827-61-2 >98.0%
100mg
$44.0 2022-04-26
abcr
AB443578-5 g
Quinuclidin-3-yl acetate, 95%; .
827-61-2 95%
5g
€780.60 2023-07-18
Chemenu
CM132750-1g
quinuclidin-3-yl acetate
827-61-2 98%
1g
$206 2021-08-05
Alichem
A449037540-10g
Quinuclidin-3-yl acetate
827-61-2 98%
10g
$1438.80 2023-09-01
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB26440-0.25g
Aceclidine
827-61-2 97%
0.25g
395.00 2021-07-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LI525-200mg
Aceclidine
827-61-2 98%
200mg
¥269.0 2022-06-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Q18900-100mg
Quinuclidin-3-yl acetate
827-61-2
100mg
¥226.0 2021-09-04

Aceclidine Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 10 h, reflux
Referenz
Synthesis and evaluation of new imaging agent for central nicotinic acetylcholine receptor α7 subtype
Ogawa, Mikako; et al, Nuclear Medicine and Biology, 2010, 37(3), 347-355

Synthetic Routes 2

Reaktionsbedingungen
1.1 3 h, 160 °C
Referenz
Synthesis of the optical isomers of a new anticholinergic drug, penehyclidine hydrochloride (8018)
Han, Xiang-Yu; et al, Bioorganic & Medicinal Chemistry Letters, 2005, 15(8), 1979-1982

Synthetic Routes 3

Reaktionsbedingungen
1.1 4 h, rt → reflux
Referenz
Native functionality in triple catalytic cross-coupling: sp3 C-H bonds as latent nucleophiles
Shaw, Megan H.; et al, Science (Washington, 2016, 352(6291), 1304-1308

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  cooled; 2 h, 0 °C
2.1 1 h, reflux; reflux → rt
2.2 Reagents: Potassium carbonate Solvents: Water ;  pH 8 - 9
Referenz
Synthesis of Solifenacin succinate
Li, Qiang; et al, Zhongguo Yiyao Gongye Zazhi, 2012, 43(1), 1-4

Aceclidine Raw materials

Aceclidine Preparation Products

Empfohlene Lieferanten
Xiamen PinR Bio-tech Co., Ltd.
(CAS:827-61-2)1-azabicyclo[2.2.2]octan-3-yl acetate
PR138
Reinheit:97%
Menge:kg
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:827-61-2)Aceclidine
A840430
Reinheit:99%/99%
Menge:5g/10g
Preis ($):161.0/311.0